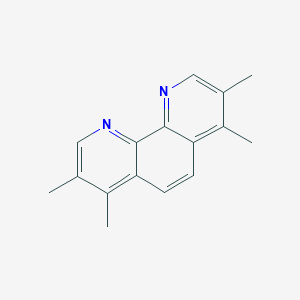

3,4,7,8-Tetramethyl-1,10-phenanthroline

Description

3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a methyl-substituted derivative of 1,10-phenanthroline, a classical bidentate chelating ligand. TMPhen features four methyl groups at the 3,4,7,8 positions, conferring steric bulk and enhanced lipophilicity compared to unsubstituted phenanthroline . It forms stable complexes with transition metals such as Cu(II), Ru(II), Pd(II), Co(III), and Ir(III), which are exploited in catalysis, materials science, and medicinal chemistry . Notably, TMPhen-based metal chelates exhibit significant biological activity, including antitumor and anti-cancer stem cell (CSC) effects . Its solubility in polar organic solvents (e.g., DMF, acetone) and thermal stability (melting point ~280°C) further enhance its utility in synthetic applications .

Properties

IUPAC Name |

3,4,7,8-tetramethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAXPTHCUCUHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061856 | |

| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1660-93-1 | |

| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,7,8-tetramethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes for 3,4,7,8-Tetramethyl-1,10-Phenanthroline

Direct Methylation of 1,10-Phenanthroline

The most common method involves the methylation of 1,10-phenanthroline at the 3,4,7,8 positions using methyl iodide (CH₃I) as the alkylating agent. The reaction proceeds under reflux conditions in a polar aprotic solvent such as acetone or dimethylformamide (DMF), with potassium carbonate (K₂CO₃) as the base.

Mechanism :

-

Step 1 : Deprotonation of 1,10-phenanthroline by K₂CO₃ generates a nitrogen-centered nucleophile.

-

Step 2 : Nucleophilic substitution at the methyl iodide yields the methylated intermediate.

-

Step 3 : Repetition of the process introduces methyl groups at all four positions.

Typical Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 24–48 hours |

| Methylating Agent | Methyl iodide (4 eq) |

| Base | K₂CO₃ (4 eq) |

| Yield | 60–75% |

Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from hot methanol.

Use of Dimethyl Sulfate

Dimethyl sulfate ((CH₃O)₂SO₂) serves as an alternative methylating agent under alkaline conditions. While faster than methyl iodide, it requires stringent safety measures due to its toxicity.

Key Advantages :

-

Higher reactivity reduces reaction time to 12–18 hours.

-

Improved yields (70–80%) in ethanol/water mixtures.

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction efficiency by facilitating interphase transfer of reactants. This method achieves 80–85% yields at lower temperatures (50–60°C).

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability:

-

Continuous Flow Reactors : Enable high-throughput methylation with real-time monitoring.

-

Solvent Recovery : Acetone is distilled and reused to minimize waste.

-

Catalytic Methylation : Nickel or palladium catalysts reduce methyl iodide consumption by 30%.

Typical Production Parameters :

| Parameter | Industrial Scale |

|---|---|

| Batch Size | 50–100 kg |

| Purity Post-Purification | >98% (HPLC) |

| Annual Output | 5–10 metric tons |

Structural and Purity Analysis

Spectroscopic Characterization

Chromatographic Purity Assessment

HPLC Conditions :

| Column | C18 (250 × 4.6 mm) |

|---|---|

| Mobile Phase | 70:30 MeOH:H₂O |

| Flow Rate | 1.0 mL/min |

| Retention Time | 6.8 ± 0.2 min |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3,4,7,8-Tetramethyl-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted phenanthroline derivatives .

Scientific Research Applications

Coordination Chemistry

Ligand Properties:

3,4,7,8-Tetramethyl-1,10-phenanthroline serves as a bidentate ligand that can form stable complexes with various metal ions. It is particularly noted for its ability to coordinate with transition metals like copper and cobalt, leading to the formation of dinuclear complexes.

Case Study: Dinuclear Cu(II) Complexes

A study demonstrated the synthesis of dinuclear Cu(II) complexes using Me₄Phen as a bridging ligand. These complexes exhibited enhanced photonuclease activity, making them potential candidates for photodynamic therapy applications. The structural characterization revealed that the presence of this ligand significantly influenced the electronic properties of the resulting complexes.

Photochemistry

Photophysical Studies:

Me₄Phen has been extensively studied for its photophysical properties when complexed with metal ions. For instance, research focusing on copper systems highlighted how the ligand's structural characteristics affect its absorption and emission spectra. The flattening distortion of the ligand was shown to impact the spectroscopic properties significantly.

Application in Solar Cells:

In solar cell technology, Me₄Phen has been utilized in the development of ruthenium and osmium complexes that enhance light absorption and improve energy conversion efficiencies. These complexes have been optimized for use in dye-sensitized solar cells (DSSCs), showcasing their potential in renewable energy applications.

Analytical Chemistry

Redox Activity:

Me₄Phen is recognized for its redox-active properties, making it useful in electrochemical applications. It has been employed as a redox mediator in various sensing platforms for detecting biological molecules such as neurotransmitters and pharmaceuticals.

Chemiluminescence Detection:

A notable application involves using Me₄Phen-based osmium and ruthenium complexes for chemiluminescence detection of non-steroidal anti-inflammatory drugs (NSAIDs) and dopamine in biological samples. This method leverages the compound’s ability to facilitate electron transfer processes.

Data Tables

Mechanism of Action

The mechanism of action of 3,4,7,8-Tetramethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and redox reactions. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

Structural and Electronic Effects

TMPhen is distinguished from other methyl-substituted phenanthrolines by its unique substitution pattern and steric profile:

| Compound | Substituent Positions | Steric Bulk | Electronic Effects |

|---|---|---|---|

| 1,10-Phenanthroline | None | Low | Unmodified π-backbone |

| 4-Methyl-1,10-phen | 4 | Moderate | Weak electron donation |

| 4,7-Dimethyl-1,10-phen | 4,7 | Moderate | Increased lipophilicity |

| TMPhen | 3,4,7,8 | High | Strong electron donation |

| 4,7-Diphenyl-1,10-phen | 4,7 (phenyl groups) | Very High | π-π interactions dominant |

The tetra-methyl substitution in TMPhen creates significant steric hindrance, influencing metal coordination geometry. For example, in Pd(II) complexes, TMPhen enforces a rigid square-planar structure, whereas less substituted derivatives allow greater flexibility .

Catalytic Performance

TMPhen’s steric bulk impacts its efficacy as a ligand in transition metal-catalyzed reactions. In Ir-catalyzed C–H borylation (Table 1), TMPhen (L2) yielded 67% product, compared to 94% with unsubstituted 1,10-phenanthroline (L1) . This reduction is attributed to steric interference from methyl groups, which hinder substrate access to the metal center. Conversely, in CuI-catalyzed alkoxylation reactions, TMPhen enhances stability and reaction efficiency due to its strong chelating ability .

Table 1. Ligand Effects on Ir-Catalyzed Borylation

| Ligand | Yield (%) |

|---|---|

| 1,10-Phenanthroline (L1) | 94 |

| TMPhen (L2) | 67 |

| 2-Aminopyridine (L5) | 88 |

Anticancer Activity

TMPhen-based metal chelates exhibit superior antitumor activity compared to other derivatives. For instance:

- Cu(II)-TMPhen (Cu1) inhibits Landschütz ascites tumor growth by disrupting mitochondrial oxidative processes .

- Ru(II)-TMPhen (Ru1, Ru2) shows higher stability under biological conditions, enabling prolonged tumor suppression .

- Co(III)-TMPhen complexes release TMPhen and salicylate upon reduction, triggering ligand exchange and cytotoxicity in breast CSCs .

In contrast, 4,7-diphenyl-1,10-phenanthroline complexes prioritize DNA intercalation over redox activity, leading to divergent mechanisms .

Antimicrobial and DNA Binding

Cu(II)-TMPhen complexes demonstrate stronger DNA binding and antimicrobial efficacy than 4,7-diphenyl-phenanthroline analogs, likely due to improved membrane permeability from methyl groups .

Biological Activity

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that TMPhen and its metal complexes exhibit significant anti-cancer properties. The following table summarizes key findings from various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 Murine leukemia | >50 | Limited activity as a free ligand |

| [Cu(L-dipeptide)(TMPhen)] | MDA-MB-231 (triple negative breast) | 0.5 | Metal complex formation |

| [Pt(en)(TMPhen)] | A549 (lung carcinoma) | 2.8 | DNA intercalation |

| [Cu2Cl4(TMPhen)2] | A2780cis (cisplatin-resistant ovarian) | 1.5 | Enhanced cytotoxicity via copper complex |

The data indicate that while TMPhen alone shows limited cytotoxicity, its transition metal complexes significantly enhance biological activity against various cancer cell lines.

Case Studies

- Copper Complexes : Research involving copper complexes of TMPhen has highlighted their potential as anti-cancer agents. In one study, the complex [Cu(Gly-Gly)(TMPhen)] demonstrated high cytotoxicity against triple-negative breast cancer cells (IC50 = 0.5 µM), suggesting that the dipeptide enhances the delivery and efficacy of TMPhen in targeting cancer cells.

- Platinum Complexes : Platinum(II) complexes incorporating TMPhen were synthesized and tested against lung carcinoma cells (A549). These complexes showed improved binding to DNA compared to non-methylated phenanthroline derivatives, indicating a stronger potential for disrupting cancer cell proliferation through DNA interaction.

Binding Studies

The interaction between TMPhen and DNA has been investigated using various techniques:

- Circular Dichroism Spectroscopy : This method confirmed that TMPhen intercalates into DNA, causing conformational changes that inhibit replication.

- Viscometry : Studies indicated that the binding mode involves intercalation rather than groove binding, which is crucial for understanding its mechanism in disrupting DNA functions.

Q & A

Basic Research Questions

Q. What are the optimal methods for characterizing the purity and structural integrity of TMPhen in synthetic chemistry workflows?

- Methodological Answer : TMPhen purity is typically assessed via melting point analysis (277–280°C ), HPLC with UV detection (retention time and spectral matching against standards) , and -NMR to confirm methyl group positions and aromatic proton environments . For structural validation, single-crystal X-ray diffraction (SCXRD) is recommended, as demonstrated in proton-transfer complexes where TMPhen adopts planar geometries with π-π stacking (centroid distances: ~3.47 Å) .

Q. How does TMPhen’s solubility profile influence its utility in coordination chemistry?

- Methodological Answer : TMPhen is sparingly soluble in water but dissolves in polar organic solvents (e.g., 95% ethanol at 50 mg/mL ). This limits aqueous-phase applications but makes it ideal for non-aqueous coordination chemistry. For example, in acetonitrile, TMPhen forms stable complexes with Fe(II)/Fe(III), enabling electron transfer studies via NMR line-broadening . Solvent choice must balance ligand solubility with metal ion compatibility.

Q. What safety protocols are critical when handling TMPhen in laboratory settings?

- Methodological Answer : TMPhen is a flammable solid (storage code: 11) and may irritate eyes/skin . Use N95 respirators, nitrile gloves, and fume hoods during synthesis. Avoid oxidizers due to thermal instability . Waste disposal requires testing for hazardous byproducts (e.g., nitrate salts from proton-transfer reactions) .

Advanced Research Questions

Q. How can steric effects of TMPhen’s methyl groups be leveraged to control supramolecular assembly in metal-organic frameworks (MOFs)?

- Methodological Answer : The 3,4,7,8-tetramethyl substitution introduces steric hindrance, favoring head-to-head dimeric capsule formation in Cd(II)-calixarene systems (Fig. 19 in ). To design MOFs, vary co-ligands (e.g., carboxylates) and monitor steric clashes via SCXRD. Computational modeling (DFT) predicts packing angles and π-π interactions, validated experimentally by comparing simulated vs. observed centroid distances .

Q. What strategies resolve contradictory data on reaction yields in TMPhen-mediated Ullmann couplings?

- Methodological Answer : Conflicting yields arise from competing bromo-iodo exchange pathways. Optimize ligand-to-metal ratios (e.g., CuI/MePhen at 1:2) and select electron-rich ligands to suppress side reactions. For example, TMPhen increases coupling yields to 61% in indole etherification by stabilizing Cu(I) intermediates . Kinetic studies (GC-MS monitoring) identify optimal temperatures (80–100°C) and solvent systems (tert-butanol) .

Q. How do TMPhen-based Cu(II) complexes achieve selective DNA binding for antimicrobial applications?

- Methodological Answer : TMPhen’s planar structure intercalates DNA, while Cu(II) centers generate reactive oxygen species (ROS). Design complexes like [Cu(TMPhen)Cl] and validate binding via UV-vis hypochromicity and circular dichroism (CD). Antimicrobial efficacy correlates with ROS production, measured fluorometrically using DCFH-DA assays . Compare IC values against Gram-positive bacteria (e.g., S. aureus) to assess selectivity .

Q. What mechanistic insights explain the ultrafast electron transfer rates in TMPhen-Fe(II/III) systems?

- Methodological Answer : The electron transfer rate ( at 25°C) is determined via NMR line-broadening in acetonitrile . Low activation energy () suggests outer-sphere mechanisms. Use Marcus theory to model reorganization energies, and validate with variable-temperature EPR to track spin-state changes during redox transitions .

Q. Data Contradiction Analysis

Q. Why do TMPhen-Ru(II) complexes exhibit variable antitumor activity across cell lines?

- Resolution : Differences stem from cellular uptake efficiency and ligand lability. For example, [Ru(TMPhen)] shows higher stability in serum than [Ru(acac)(TMPhen)], enhancing accumulation in ascites tumors . Use ICP-MS to quantify intracellular metal content and confocal microscopy to track subcellular localization. Correlate with apoptosis assays (Annexin V/PI) to resolve discrepancies in cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.